molecular formula C18H17BrN4O B2715127 N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-90-4

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2715127
CAS No.: 866872-90-4
M. Wt: 385.265
InChI Key: DVSIKPJLMPOVPD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring substituted with bromophenyl, ethylphenyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Substitution Reactions: The bromophenyl and ethylphenyl groups can be introduced through nucleophilic substitution reactions. These reactions typically require the use of appropriate halogenated precursors and strong bases.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the triazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting the bromine atom to a hydrogen atom. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom in the bromophenyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of strong bases or catalysts.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its potential as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound has been investigated for its potential as an antimicrobial and antifungal agent. Triazole derivatives are known for their ability to inhibit the growth of various microorganisms, and this compound is no exception.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This compound may exert its effects by:

    Inhibiting Enzyme Activity: The triazole ring can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Modulating Receptor Function: The compound can interact with receptors on the cell surface, altering their signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

  • N-(4-bromophenyl)-1-(4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-bromophenyl)-1-(4-ethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-chlorophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., bromine vs. chlorine, methyl vs. ethyl) can significantly affect the chemical and biological properties of these compounds.
  • Biological Activity: The unique combination of substituents in N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may result in distinct biological activities compared to its analogs.
  • Chemical Reactivity: The reactivity of the compound can be influenced by the nature and position of the substituents, affecting its behavior in various chemical reactions.

Properties

IUPAC Name

N-(4-bromophenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-3-13-4-10-16(11-5-13)23-12(2)17(21-22-23)18(24)20-15-8-6-14(19)7-9-15/h4-11H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIKPJLMPOVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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